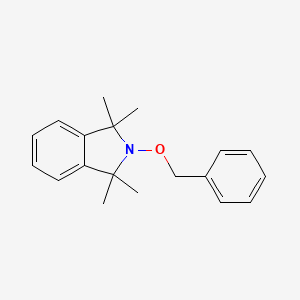
2-(Benzyloxy)-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole is an organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. The benzyloxy group attached to the isoindole core imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole typically involves the reaction of 2-benzyloxy-1-methylpyridinium triflate with appropriate reagents under controlled conditions. This method is known for its mild and convenient reaction conditions, often involving the use of alcohols and magnesium oxide as catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyloxy)-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:
Oxidation: The benzylic position is susceptible to oxidation, leading to the formation of benzoquinones.
Reduction: Catalytic hydrogenation or the use of reducing metals in acid can reduce the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: NBS is commonly used for free radical bromination at the benzylic position.
Major Products Formed
Oxidation: Benzoquinones
Reduction: Corresponding reduced isoindole derivatives
Substitution: Brominated isoindole derivatives
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of benzyl ethers and esters.
Biology: Acts as a precursor in the synthesis of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole involves its interaction with molecular targets through various pathways:
Oxidation-Reduction: The compound can undergo redox reactions, influencing cellular processes.
Nucleophilic Substitution: The benzylic position allows for substitution reactions, modifying the compound’s activity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzyloxyphenol: Used in the synthesis of hydroquinones and polypeptides.
2-Benzyloxypyridine: Serves as a reagent for benzyl ether synthesis.
Uniqueness
2-(Benzyloxy)-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole is unique due to its tetramethyl substitution on the isoindole ring, which imparts distinct steric and electronic properties, making it valuable in specific synthetic applications and research contexts.
Propiedades
Número CAS |
89482-41-7 |
|---|---|
Fórmula molecular |
C19H23NO |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
1,1,3,3-tetramethyl-2-phenylmethoxyisoindole |
InChI |
InChI=1S/C19H23NO/c1-18(2)16-12-8-9-13-17(16)19(3,4)20(18)21-14-15-10-6-5-7-11-15/h5-13H,14H2,1-4H3 |
Clave InChI |
XOCZFWUIHBZCGP-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C(N1OCC3=CC=CC=C3)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


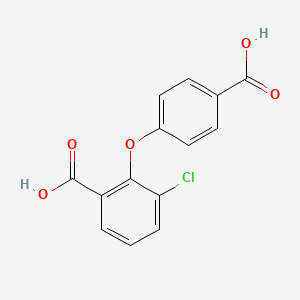
![1,1'-Methylenebis[3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium] dibromide](/img/structure/B14377415.png)
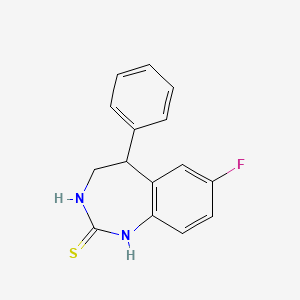
![1-({[1-(2-Hydroxyphenyl)ethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14377434.png)
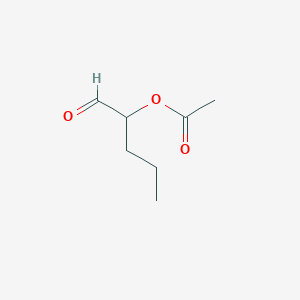
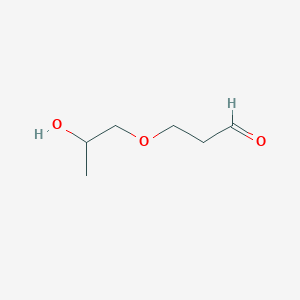
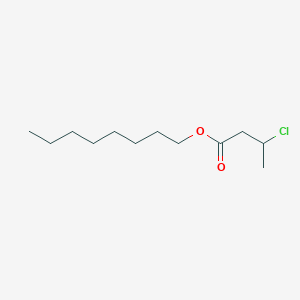

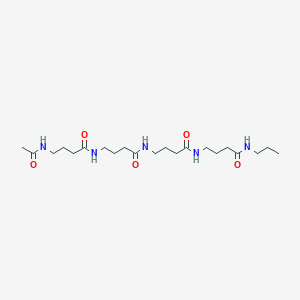

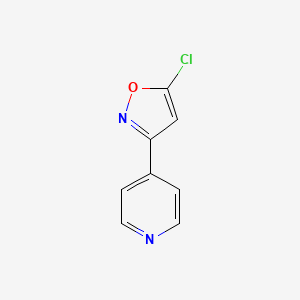

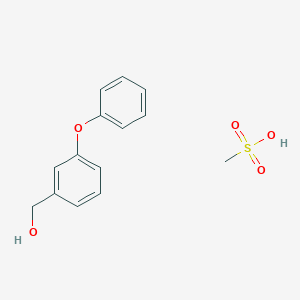
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14377502.png)
